Gentisuric acid
Overview
Description
Synthesis Analysis
The synthesis of gentisuric acid involves the conjugation of gentisic acid with glycine, catalyzed by a mitochondrial fraction of rat and beef liver. This process has been detailed in studies demonstrating the metabolic formation of GU in animals and its identification as a metabolite of aspirin in humans (Wilson et al., 1978). Furthermore, the synthesis of various gentisic acid derivatives has been explored to understand its chemical versatility and potential applications (Moore et al., 1954).
Molecular Structure Analysis
The molecular structure of gentisuric acid and its derivatives has been characterized through NMR, mass spectrometry, and elemental analysis. Studies have also focused on the structural and biochemical characterization of enzymes involved in the metabolism of gentisic acid, such as gentisate 1,2-dioxygenase from Escherichia coli O157:H7, highlighting the complex biochemical pathways associated with gentisic acid and its metabolites (Adams et al., 2006).
Chemical Reactions and Properties
Gentisuric acid's chemical properties, including its reactions and metabolic pathways, have been a subject of research. It acts as an antioxidant, inhibiting oxidation of low-density lipoprotein (LDL) and the formation of cholesterol ester hydroperoxides in human plasma (Ashidate et al., 2005). Additionally, the autoxidation of gentisic acid in aqueous media has been studied to understand its stability and reactivity in different environmental conditions (Capelle et al., 1996).
Physical Properties Analysis
The physical properties of gentisuric acid, including its solubility and spectral characteristics, have been analyzed to aid in its identification and quantification in biological samples. Notably, the novel absorbance peak of gentisic acid following oxidation reaction provides a distinct method for its detection (Hosokawa et al., 2020).
Chemical Properties Analysis
The chemical behavior of gentisuric acid, especially in relation to its antioxidant properties and interactions with biological molecules, has been extensively studied. Research has shown that gentisic acid, a precursor of gentisuric acid, exhibits strong antioxidant effects and may contribute to the anti-atherogenic effects of aspirin by inhibiting LDL oxidation and preventing the formation of cholesterol ester hydroperoxides in the plasma (Ashidate et al., 2005).
Scientific Research Applications
Application 1: Role in Aspirin Metabolism
- Specific Scientific Field : Biochemistry and Biophysics .
- Summary of the Application : Gentisuric acid (GU) is a metabolically formed metabolite of aspirin in animals and is found in 76% of SA-positive urines from aspirin-treated patients . It plays a significant role in the metabolism of Aspirin .
- Methods of Application or Experimental Procedures : The study involves the amidation of Salicyluric Acid and Gentisuric Acid, exploring the possible role for Peptidylglycine α-Amidating Monooxygenase in the Metabolism of Aspirin . The process involves the copper-, ascorbate-, and O2-dependent cleavage of C-terminal glycine-extended peptides, N-acylglycines, and the bile acid glycine conjugates to the corresponding amides and glyoxylate .
- Results or Outcomes : The conversion of aspirin to salicylurate and gentisurate in man is shown in the study . The study provides insights into the metabolic pathways of Aspirin and the role of Gentisuric acid in these processes .
Application 2: Use in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : Gentisic acid is used as a sample matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This technique is used for the analysis of biomolecules (biopolymers such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods .
- Methods of Application or Experimental Procedures : In MALDI, the sample is mixed with a suitable matrix material and applied to a metal plate. A pulsed laser irradiates the sample, triggering ablation and desorption of the sample and matrix material. The analyte molecules are ionized by being protonated or deprotonated in the hot plume of ablated gases, and can then be accelerated into whichever mass spectrometer is used to analyse them .
- Results or Outcomes : Gentisic acid has been shown to conveniently detect peptides incorporating the boronic acid moiety by MALDI . This makes it a valuable tool in the analysis of complex biological samples .
Application 3: Antioxidant Excipient in Pharmaceutical Preparations
- Specific Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : Gentisic acid is readily oxidised and is used as an antioxidant excipient in some pharmaceutical preparations . An antioxidant is a substance that inhibits oxidation, especially one used to counteract the deterioration of stored food products or to protect living organisms from the damaging effect of oxidation .
- Methods of Application or Experimental Procedures : The gentisic acid is incorporated into the pharmaceutical formulation as an excipient. An excipient is a substance formulated alongside the active ingredient of a medication, included for the purpose of long-term stabilization, bulking up solid formulations that contain potent active ingredients in small amounts, or to confer a therapeutic enhancement on the active ingredient in the final dosage form .
- Results or Outcomes : The inclusion of gentisic acid as an antioxidant excipient helps to protect the active ingredients in the pharmaceutical preparation from oxidation, thereby enhancing the stability and efficacy of the medication .
Future Directions
properties
IUPAC Name |
2-[(2,5-dihydroxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATOOJCPDQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179998 | |
Record name | Gentisuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentisuric acid | |
CAS RN |
25351-24-0 | |
Record name | Gentisuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentisuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25351-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENTISURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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